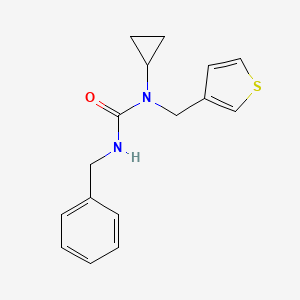
3-Benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea” is a complex organic molecule that contains several functional groups. It has a benzyl group, a cyclopropyl group, a thiophenyl group, and a urea group. Each of these groups can contribute to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation, the cyclopropyl group through a cyclopropanation reaction, and the thiophenyl group through a coupling reaction . The urea group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and thiophenyl groups are aromatic and planar, while the cyclopropyl group is a small, strained ring. The urea group contains a carbonyl group and two amine groups, which can participate in hydrogen bonding .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. The benzyl and thiophenyl groups could undergo electrophilic aromatic substitution reactions. The cyclopropyl group could undergo ring-opening reactions under certain conditions. The urea group could react with various reagents to form derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. It would likely be a solid at room temperature, given the presence of the aromatic rings and the urea group. Its solubility would depend on the exact structure and any additional functional groups .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Acetylcholinesterase Inhibitors : Certain urea derivatives, including ones with a structure incorporating elements similar to "3-Benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea," have been explored for their potential as acetylcholinesterase inhibitors. These inhibitors are crucial for treating conditions such as Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the brain (Vidaluc et al., 1995).
Organic Synthesis
- Rearrangement Reactions : Urea derivatives have been utilized in the synthesis of complex organic structures through rearrangement reactions. For instance, o-cyclopropylphenylureas have been shown to undergo rearrangement under specific conditions to form benzoxazines and benzothiazines, indicating the versatility of urea compounds in synthetic chemistry (Fedotov et al., 2008).
Material Science
- Molecular Devices : Urea-linked cyclodextrins have been investigated for their role in the self-assembly of molecular devices. The ability of these compounds to form complexes with various molecules showcases their potential in creating novel materials with specific functionalities (Lock et al., 2004).
Anticancer Research
- Cytotoxicity and DNA Topoisomerase Inhibition : New asymmetric ureas and thioureas have been synthesized and their cytotoxic effects evaluated against cancer cell lines. These compounds have shown promise as antiproliferative agents, highlighting the potential of urea derivatives in the development of anticancer drugs (Esteves-Souza et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-10-13-4-2-1-3-5-13)18(15-6-7-15)11-14-8-9-20-12-14/h1-5,8-9,12,15H,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWKXRWUGQPGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)
![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)
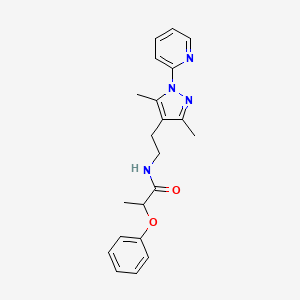
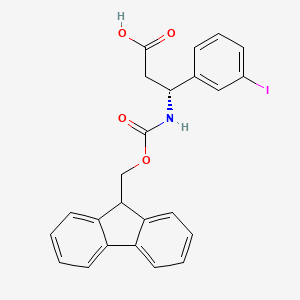
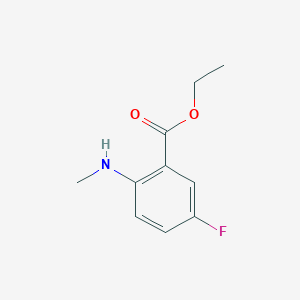
![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)
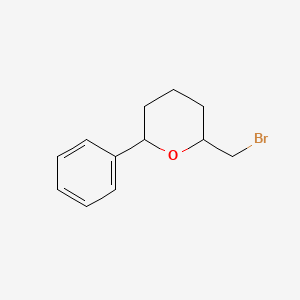
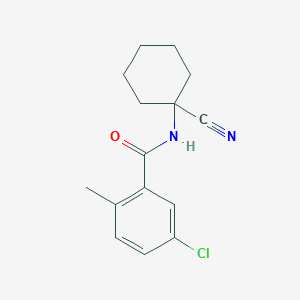
![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
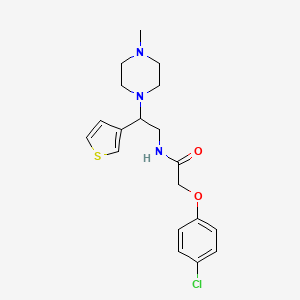
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)
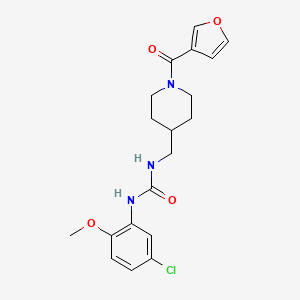
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)